1-(4-Bromobenzoyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Bromobenzoyl)piperidine and related compounds involves multiple steps, including lithiation, addition of piperidone, and cyclization processes. Such methods are integral for creating compounds with potential as central nervous system agents (Bauer et al., 1976). Further exploration into simplified analogues has led to compounds with varied activities, emphasizing the importance of structural modification (Martin et al., 1979).
Molecular Structure Analysis
Investigations into the molecular structure, including X-ray diffraction studies, provide detailed insights into the conformational and spatial arrangement of atoms within the compound. These analyses are crucial for understanding the compound's reactivity and interactions at the molecular level (Prasad et al., 2018).
Scientific Research Applications
1. Anticancer Applications
- Summary of Application: Piperidine and its derivative piperine have been observed to have therapeutic properties against various types of cancers. These include breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Methods of Application: The compounds are used alone or in combination with other drugs to treat various cancers. They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
- Results or Outcomes: The compounds have shown potential in inhibiting the growth of various types of cancers, providing a promising avenue for future cancer treatments .
2. Synthesis of Natural Alkaloids
- Summary of Application: Piperidines are used in the synthesis of natural alkaloids such as (+)-241D, (−)-241D, isosolenopsin A, and (−)-epimyrtine .
- Methods of Application: A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and found to give cyclized chiral dihydropyridinone compound as an adduct .
- Results or Outcomes: The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids. When properly functionalized substrate aldehyde was employed, the corresponding dihydropyridinone adduct cyclized to form a second piperidine ring, leading to a chiral polyfunctional quinolizidine enaminone .
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFXRPZWAIOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354203 | |
Record name | 1-(4-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)piperidine | |
CAS RN |
98612-93-2 | |
Record name | 1-(4-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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